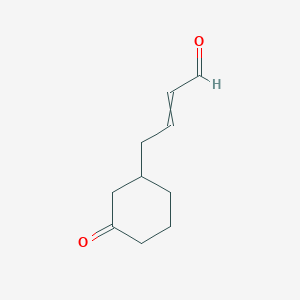

4-(3-Oxocyclohexyl)but-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

66538-48-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(3-oxocyclohexyl)but-2-enal |

InChI |

InChI=1S/C10H14O2/c11-7-2-1-4-9-5-3-6-10(12)8-9/h1-2,7,9H,3-6,8H2 |

InChI Key |

CQGUCOWIKFTIQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)CC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Oxocyclohexyl but 2 Enal and Analogues

Total Synthesis Approaches

The total synthesis of 4-(3-Oxocyclohexyl)but-2-enal and its analogues can be achieved through several established methodologies, primarily leveraging classic carbonyl chemistry.

Aldol (B89426) Condensation Methodologies

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that combines two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. libretexts.org In the context of synthesizing the target molecule, this would typically involve the reaction of an enolate generated from a cyclohexanone (B45756) derivative with an appropriate aldehyde.

The general base-catalyzed mechanism involves the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent protonation and dehydration yield the final product. jk-sci.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Cyclohexanone | Acetaldehyde | Base (e.g., NaOH, KOH), EtOH | β-hydroxy ketone |

| 2-Methylcyclohexanone | Propanal | Acid or Base | α,β-unsaturated ketone |

| Acetone | 4-Nitrobenzaldehyde | C2-symmetric bisprolinamide | Chiral aldol adduct nih.gov |

This table represents typical reactants and conditions for aldol condensation reactions that could be adapted for the synthesis of analogues.

Michael Addition Pathways

The Michael addition, or conjugate addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). jove.com This reaction is highly effective for forming 1,5-dicarbonyl compounds, which are key intermediates in the synthesis of cyclohexenone derivatives. pressbooks.pubjk-sci.com

For the synthesis of the target structure, a cyclohexanone enolate can act as the Michael donor, attacking a vinyl ketone like methyl vinyl ketone (MVK). This initial Michael adduct is a 1,5-diketone, a direct precursor that can undergo subsequent intramolecular reactions. wikipedia.orgjk-sci.com The Michael reaction works best when a stable enolate adds to an unhindered α,β-unsaturated ketone. jk-sci.com

| Michael Donor (Enolate Source) | Michael Acceptor | Catalyst/Conditions | Product (Intermediate) |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | Base (e.g., Et3N) | Triketone (precursor to Wieland-Miescher ketone) researchgate.netwikipedia.org |

| Cyclohexanone | Methyl vinyl ketone | Base, Ethanol | 1,5-diketone jk-sci.com |

| β-Diketone | Aryl-substituted α,β-unsaturated ketone | Base | Triketone intermediate pressbooks.pub |

This table illustrates representative Michael addition reactions leading to precursors for substituted cyclohexanone systems.

Domino and Cascade Reaction Sequences

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. wikipedia.org This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. e-bookshelf.de

The Robinson annulation is a classic example of a domino reaction, combining a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring. wikipedia.orgresearchgate.net The reaction begins with the Michael addition of a ketone enolate to a vinyl ketone, forming a 1,5-diketone intermediate. wikipedia.org This intermediate then undergoes a base-catalyzed intramolecular aldol condensation, followed by dehydration, to yield the annulated (ring-fused) product. jk-sci.comjove.com The Wieland-Miescher ketone, a well-known steroid building block, is famously synthesized via a Robinson annulation of 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone. wikipedia.org Such sequences are powerful for constructing complex cyclohexanone frameworks. acs.orgnih.gov

Allylation Reactions and Oxy-Cope Rearrangements

The Oxy-Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.org The driving force for this reaction is the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. organic-chemistry.orgtcichemicals.com The reaction rate can be dramatically accelerated by using a base to form an alkoxide, a variant known as the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed at much lower temperatures. tcichemicals.com This methodology provides a powerful tool for rearranging carbon skeletons and can be applied to the synthesis of complex cyclic systems. wikipedia.orgtcichemicals.com

| Reaction Type | Starting Material | Conditions | Product Type |

| Neutral Oxy-Cope | 1,5-Dien-3-ol | High Temperature | δ,ε-Unsaturated ketone/aldehyde wikipedia.org |

| Anionic Oxy-Cope | 1,5-Dien-3-ol | Base (KH, NaH), 18-crown-6 | δ,ε-Unsaturated ketone/aldehyde tcichemicals.comyoutube.com |

This table provides a general overview of conditions for Oxy-Cope rearrangements.

Precursor and Intermediate Utility in Synthesis

The precursors and intermediates in the synthesis of this compound are themselves versatile molecules for further synthetic transformations.

Vinylcyclohexane : As a terminal olefin, vinylcyclohexane is widely used in medicine, materials science, and polymer chemistry. google.comgoogle.com It can be synthesized from cyclohexanone through various methods, including condensation with 2,4,6-triisopropylbenzenesulfonyl hydrazide followed by elimination. google.comgoogle.com Its double bond allows for a wide range of functionalization reactions.

3-Oxocyclohexanecarbaldehyde : This keto-aldehyde is a valuable bifunctional intermediate. nih.gov The presence of both a ketone and an aldehyde allows for selective reactions. For example, the aldehyde can be selectively protected or reacted while the ketone is used to form an enolate for subsequent C-C bond formation.

Wieland-Miescher Ketone : This bicyclic enedione is a cornerstone synthon in the total synthesis of numerous natural products, including terpenoids and steroids. wikipedia.org Its rich functionality, including an α,β-unsaturated ketone and an angular methyl group, makes it a highly versatile starting material for constructing complex polycyclic frameworks.

These intermediates highlight the modularity of organic synthesis, where the products of one reaction sequence become the versatile starting points for another.

Development of Novel Synthetic Routes

The synthesis of this compound and its analogues has been an area of interest due to their potential applications as building blocks in organic synthesis. Researchers have focused on developing novel synthetic routes that are efficient, stereoselective, and utilize readily available starting materials. A key strategy that has emerged is the use of organocatalytic methods, particularly those involving Michael additions to cyclohexenone derivatives.

One innovative approach involves the direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes. This method, facilitated by dienamine catalysis with chiral primary amines, allows for the formation of carbon-carbon bonds at the γ-position of the carbonyl group with high levels of diastereo- and enantioselectivity. nih.gov This strategy provides a powerful tool for constructing the core structure of this compound analogues. The resulting nitroalkane adducts can then be further transformed into the desired but-2-enal moiety through established chemical transformations.

The general scheme for this organocatalytic vinylogous Michael addition is depicted below:

Scheme 1: Organocatalytic Asymmetric Vinylogous Michael Addition

This reaction scheme illustrates the γ-site-selective addition of a β-substituted cyclohexenone to a nitroalkene, catalyzed by a chiral primary amine, to produce a highly functionalized vinylogous Michael adduct with excellent stereocontrol. nih.gov

Detailed research findings have demonstrated the versatility of this method with various substituted nitroalkenes. The use of chiral primary amine catalysts derived from cinchona alkaloids has been particularly successful in achieving high enantiomeric excesses.

| Entry | Nitroalkene (Ar) | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| 1 | C6H5 | 85 | >95:5 | 96 |

| 2 | 4-NO2C6H4 | 92 | >95:5 | 98 |

| 3 | 4-ClC6H4 | 88 | >95:5 | 97 |

| 4 | 4-MeOC6H4 | 80 | >95:5 | 95 |

| 5 | 2-Naphthyl | 86 | >95:5 | 96 |

Further advancements in this area have explored the use of other organocatalysts. For instance, helical polycarbenes bearing D-prolinol ester pendants have been shown to be efficient catalysts for asymmetric Michael addition reactions of cyclohexanone and trans-nitrostyrene, yielding γ-nitrocarbonyl compounds with good stereoselectivity. mdpi.com These polymer-based catalysts offer the advantage of easy recovery and reuse without a significant loss of catalytic activity. mdpi.com

Another novel approach involves cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials. Organocatalyzed Michael-Michael cascade reactions have been developed to generate highly functionalized cyclohexenes with multiple stereocenters in a single step. nih.gov While not directly yielding this compound, these methodologies provide a foundation for designing synthetic routes to complex analogues.

The development of novel catalysts is also a key aspect of this research. Pyrrolidine-based benzoyl thiourea catalysts have been utilized for the Michael addition of cyclohexanone to nitroolefins. researchgate.net Similarly, DPEN-based thiourea catalysts have been employed in the asymmetric 1,4-addition reaction of various ketones with nitroalkenes, demonstrating the broad applicability of this class of catalysts. mdpi.com

| Catalyst Type | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Chiral Primary Amines (Cinchona Alkaloid Derived) | β-Substituted Cyclohexenones and Nitroalkenes | High diastereo- and enantioselectivity, exclusive γ-site selectivity. nih.gov | nih.gov |

| Helical Polycarbenes (D-Prolinol Pendants) | Cyclohexanone and trans-Nitrostyrene | Good stereoselectivity, catalyst is recoverable and reusable. mdpi.com | mdpi.com |

| Pyrrolidine-based Benzoyl Thiourea | Cyclohexanone and Nitroolefins | Effective for C-C bond formation. | researchgate.net |

| DPEN-based Thiourea | Cycloketones and α, β-Unsaturated Nitroalkenes | Double activation of the electrophile through hydrogen bonding. mdpi.com | mdpi.com |

| Diphenyl Prolinol Silyl Ether | Unsaturated β-ketoesters and Enals | Facilitates Michael-Michael cascade reactions for rapid complexity building. nih.gov | nih.gov |

While the direct synthesis of this compound via these specific novel routes has not been explicitly detailed in the literature, the principles and methodologies established for the synthesis of its analogues provide a clear and promising pathway. Future work will likely focus on the adaptation of these organocatalytic strategies, particularly the vinylogous Michael addition, followed by a systematic investigation of the conversion of the resulting functional groups to the desired but-2-enal side chain.

Chemical Reactivity and Transformation Mechanisms of 4 3 Oxocyclohexyl but 2 Enal

Electrophilic and Nucleophilic Character of the α,β-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde moiety in 4-(3-oxocyclohexyl)but-2-enal is characterized by a conjugated system of pi electrons, which delocalize across the oxygen, the carbonyl carbon, and the α- and β-carbons of the double bond. This delocalization can be represented by resonance structures, which reveal the electrophilic nature of both the carbonyl carbon and the β-carbon. Consequently, this moiety can react with nucleophiles at either of these positions.

The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. This distinction is crucial in predicting the regioselectivity of nucleophilic attack. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the hard carbonyl carbon in a 1,2-addition fashion. Conversely, soft nucleophiles, like organocuprates, enamines, and thiols, preferentially attack the soft β-carbon via a 1,4-conjugate addition.

While the primary reactivity of the α,β-unsaturated aldehyde is electrophilic, the enolate that can be formed under basic conditions can act as a nucleophile. Deprotonation at the α-carbon of the cyclohexanone (B45756) ring can also lead to an enolate, which can participate in various nucleophilic reactions.

Reactions Involving the Cyclohexanone Ring System

The cyclohexanone ring in this compound possesses its own set of reactive sites. The carbonyl group of the cyclohexanone can undergo nucleophilic addition, similar to the aldehyde, although it is generally less reactive. This difference in reactivity allows for selective transformations under carefully controlled conditions. For instance, selective protection of one carbonyl group over the other is a common strategy in the synthesis of complex molecules derived from similar structures like the Wieland-Miescher ketone.

The α-carbons adjacent to the cyclohexanone carbonyl are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, leading to alkylation, halogenation, or other functionalizations at the α-position. Furthermore, the cyclohexanone ring can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds or even intramolecularly under certain conditions.

Conjugate Addition Reactions

Conjugate addition, also known as Michael addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds like this compound. This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Carbon-Nucleophile Additions

A wide range of carbon-based nucleophiles can participate in conjugate addition reactions with this compound. Organocuprates, also known as Gilman reagents, are particularly effective for the 1,4-addition of alkyl and aryl groups. These "soft" nucleophiles exhibit a high degree of selectivity for the β-carbon over the more reactive carbonyl carbon.

Enolates, derived from ketones, esters, or other carbonyl compounds, are also excellent nucleophiles for Michael additions. The reaction of an enolate with this compound would result in the formation of a 1,5-dicarbonyl compound, a versatile synthetic intermediate.

| Nucleophile | Reagent Example | Product Type |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-Alkylated aldehyde |

| Enolate | Sodium enolate of diethyl malonate | 1,5-Dicarbonyl compound derivative |

| Grignard (with Cu catalyst) | Methylmagnesium bromide (CH₃MgBr) with CuI | β-Alkylated aldehyde |

Heteroatom-Nucleophile Additions (e.g., Selenium)

Heteroatom nucleophiles, such as amines, thiols, and selenium-based reagents, can also undergo conjugate addition to the α,β-unsaturated aldehyde. The addition of selenium nucleophiles is of particular synthetic interest as the resulting organoselenium compounds can be further transformed. For example, oxidation of the resulting selenide (B1212193) to a selenoxide, followed by syn-elimination, provides a method for introducing a double bond.

The reaction with a selenium nucleophile, such as benzeneselenol (B1242743) in the presence of a base, would yield a β-selenyl aldehyde. This intermediate can then be used in subsequent synthetic steps.

| Nucleophile | Reagent Example | Intermediate Product |

| Selenide anion | Sodium benzeneselenide (PhSeNa) | β-Phenylselenyl aldehyde |

| Thiolate | Sodium thiophenoxide (PhSNa) | β-Thiophenyl aldehyde |

| Amine | Pyrrolidine | β-Amino aldehyde |

Oxidation and Reduction Chemistry

The two carbonyl groups and the carbon-carbon double bond in this compound can be selectively oxidized or reduced. The aldehyde group is readily oxidized to a carboxylic acid using mild oxidizing agents such as silver oxide (Tollens' reagent) or sodium chlorite. This transformation is often chemoselective, leaving the ketone and the alkene untouched under appropriate conditions.

Reduction of the molecule can be more complex due to the multiple reducible functional groups. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will typically reduce the aldehyde to a primary alcohol and the ketone to a secondary alcohol. Lithium aluminum hydride (LiAlH₄), a much stronger reducing agent, will also reduce both carbonyls and can, under certain conditions, also reduce the carbon-carbon double bond. Catalytic hydrogenation can be employed to selectively reduce the alkene, leaving the carbonyl groups intact, or to reduce all unsaturated functionalities depending on the catalyst and reaction conditions.

| Reagent | Functional Group Targeted | Product |

| Silver oxide (Ag₂O) | Aldehyde | Carboxylic acid |

| Sodium borohydride (NaBH₄) | Aldehyde and Ketone | Diol |

| Lithium aluminum hydride (LiAlH₄) | Aldehyde, Ketone, and Alkene | Saturated diol |

| H₂/Pd/C | Alkene | Saturated dicarbonyl |

Functional Group Interconversions

The various functional groups in this compound can be interconverted to access a wider range of derivatives. For example, the aldehyde can be converted into an imine by reaction with a primary amine, or an enamine with a secondary amine. The ketone can be similarly transformed.

The carbonyl groups can be protected to allow for reactions at other sites. For instance, the more reactive aldehyde can be selectively protected as an acetal, allowing for transformations on the cyclohexanone ring. Conversely, the ketone can be protected, for example as a ketal, to direct reactions towards the α,β-unsaturated aldehyde moiety.

Furthermore, the alkene can be subjected to various addition reactions, such as halogenation or epoxidation, leading to further functionalization of the molecule. These interconversions are crucial in multi-step syntheses where the reactivity of different parts of the molecule needs to be carefully managed.

| Transformation | Reagents | New Functional Group |

| Acetal formation (aldehyde) | Ethylene glycol, acid catalyst | Cyclic acetal |

| Ketal formation (ketone) | Ethylene glycol, acid catalyst | Cyclic ketal |

| Imine formation (aldehyde) | Primary amine (e.g., methylamine) | Imine |

| Wittig reaction (aldehyde) | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene |

Stereochemical Control and Asymmetric Synthesis of 4 3 Oxocyclohexyl but 2 Enal

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of 4-(3-Oxocyclohexyl)but-2-enal involves the formation of at least one stereocenter, necessitating precise control over the reaction's stereochemical course. The primary route for constructing the core framework of this molecule is the Michael addition, a powerful carbon-carbon bond-forming reaction. In this context, the reaction would occur between a cyclohexanone (B45756) derivative (as the Michael donor) and an α,β-unsaturated aldehyde like acrolein or crotonaldehyde (B89634) (as the Michael acceptor).

Achieving high diastereoselectivity and enantioselectivity is paramount for producing a single, desired stereoisomer. Diastereoselective control is often managed by the inherent facial bias of the reactants and the reaction conditions, while enantioselectivity is typically introduced through the use of a chiral catalyst or auxiliary. Cascade reactions, which combine a Michael addition with a subsequent intramolecular aldol (B89426) condensation, are a common strategy for synthesizing highly substituted cyclohexanone structures. beilstein-journals.org

Key synthetic strategies for controlling stereochemistry include:

Substrate Control: Utilizing a chiral starting material, such as an optically active cyclohexanone derivative, can direct the stereochemical outcome of the Michael addition.

Auxiliary Control: Attaching a chiral auxiliary to the cyclohexanone or the butenal moiety can create a chiral environment, guiding the approach of the reactants to favor the formation of one stereoisomer.

Catalyst Control: Employing a chiral catalyst is the most efficient and widely used method. The catalyst can selectively activate one of the reactants and orchestrate their approach, leading to a highly enantiomerically enriched product. This is the cornerstone of asymmetric catalysis.

The Michael addition step is critical as it sets the key stereocenter. The relative orientation of the substituents on the newly formed bond determines the diastereomeric outcome (e.g., syn vs. anti).

Table 1: Potential Precursors and Stereochemical Considerations in Michael Addition

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Key Stereochemical Challenge | Method of Control |

|---|---|---|---|

| Cyclohexanone enamine | But-2-enal | Enantioselective formation of the C-C bond | Chiral amine catalyst (Aminocatalysis) |

| 2-Methylcyclohexanone enolate | But-2-enal | Control of both diastereoselectivity and enantioselectivity | Chiral ligand on metal enolate; Organocatalysis |

| Cyclohexanone | But-2-enal | Activation and facial discrimination of the prochiral enolate/enamine | Organocatalysis (e.g., proline); Chiral Phase Transfer Catalyst |

Organocatalytic Approaches (e.g., Aminocatalysis, Chiral Phosphoric Acid Catalysis)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For a molecule like this compound, organocatalytic Michael additions are particularly relevant. rsc.org

Aminocatalysis: Chiral secondary amines, such as proline and its derivatives, are highly effective catalysts for the asymmetric Michael addition of ketones to enals. The mechanism involves the formation of a chiral enamine intermediate from the cyclohexanone and the amine catalyst. This enamine then attacks the but-2-enal acceptor. The chiral environment created by the catalyst shields one face of the enamine, directing the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. mdpi.com This type of transformation is famously used in the Hajos-Parrish-Eder-Sauer-Wiechert reaction to produce the Wieland-Miescher ketone, a structural relative of the target molecule. wikipedia.org

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids are versatile Brønsted acid catalysts that can activate α,β-unsaturated aldehydes. libretexts.org CPAs are recognized as efficient bifunctional catalysts, possessing both a Brønsted acidic site (the P-OH group) and a Lewis basic site (the P=O group). libretexts.orgbeilstein-journals.orgbeilstein-journals.org In the synthesis of this compound, the CPA catalyst can activate the but-2-enal component by forming a hydrogen bond with its carbonyl oxygen, lowering its LUMO and making it more electrophilic. Simultaneously, the conjugate base of the phosphoric acid can interact with the nucleophilic partner (the enol or enamine form of cyclohexanone), organizing both components within a chiral pocket to facilitate a highly stereoselective reaction. libretexts.orgnih.gov

Table 2: Representative Organocatalysts for Asymmetric Michael Additions

| Catalyst Type | Example Catalyst | Role in Reaction | Typical Performance |

|---|---|---|---|

| Aminocatalyst | (S)-Proline | Forms a chiral enamine with the ketone donor | Good to excellent yields and enantioselectivities (often >90% ee) |

| Thiourea Catalyst | Takemoto's Catalyst | Bifunctional activation via hydrogen bonding to both donor and acceptor | High yields and excellent enantioselectivities (up to 98% ee) rsc.org |

| Chiral Phosphoric Acid (CPA) | BINOL-derived CPAs | Brønsted acid activation of the enal acceptor | High selectivity at low catalyst loadings (1-5 mol%) |

Biocatalytic Transformations and Ene Reductases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For this compound, which contains an α,β-unsaturated aldehyde moiety, ene reductases (ERs) are particularly relevant enzymes. nih.gov

Ene reductases, especially those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds. researchgate.net They use a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the β-carbon of the unsaturated system, followed by protonation at the α-carbon, resulting in a saturated product with up to two new stereocenters. researchgate.net

Applying an ene reductase to this compound would selectively reduce the but-2-enal's C=C bond to yield 4-(3-Oxocyclohexyl)butanal. This transformation is highly chemo- and stereoselective; the enzyme can distinguish between the enal's C=C bond and the ketone's carbonyl group, and it can deliver the hydride to one specific face of the molecule, resulting in a product with high enantiomeric excess (ee). nih.govacs.org The choice of enzyme is critical, as different ene reductases can produce opposite enantiomers of the product from the same starting material. acs.org

Table 3: Ene Reductases (ERs) for Asymmetric Reduction of Enals/Enones

| Enzyme | Source Organism | Typical Substrates | Key Feature |

|---|---|---|---|

| OYE1-3 | Saccharomyces cerevisiae | α,β-Unsaturated ketones, aldehydes, nitroalkenes | Well-characterized, broad substrate scope nih.gov |

| PETNR | Pentaerythritol tetranitrate reductase | Enals, enones | Can show opposite stereoselectivity to OYEs nih.gov |

| TOYE | Thermostable Old Yellow Enzyme | 2-Cyclohexen-1-one, ketoisophorone | High productivity and stability nih.gov |

| FaEO | Fragaria x ananassa (strawberry) | Enals, nitroalkenes | High activity for enals compared to enones researchgate.net |

Transition State Analysis in Asymmetric Catalysis

Understanding the origin of stereoselectivity in catalytic reactions requires a detailed analysis of the transition states (TS) leading to different stereoisomers. This analysis is often performed using computational methods, such as density functional theory (DFT), complemented by experimental studies like kinetic isotope effects. rsc.orgnih.gov

For the aminocatalyzed Michael addition, stereochemical models like the Houk model are often invoked. These models predict the stereochemical outcome by analyzing the steric and electronic interactions in the cyclic transition state. For a proline-catalyzed reaction, the favored transition state is one that minimizes steric clash between the substituent on the proline ring, the enamine, and the incoming electrophile, while maximizing favorable hydrogen bonding interactions. acs.org

In bifunctional catalysis involving thioureas or CPAs, the transition state involves a network of non-covalent interactions, primarily hydrogen bonds, that hold the substrate and nucleophile in a rigid, well-defined orientation relative to the catalyst's chiral backbone. researchgate.net DFT calculations can map the potential energy surface of the reaction, identifying the lowest-energy transition state. The energy difference between the transition states leading to the (R) and (S) enantiomers directly correlates with the predicted enantiomeric excess of the reaction. These computational studies are crucial for rationalizing experimental results and for the de novo design of new, more effective catalysts. nih.govacs.org

Computational Chemistry and Theoretical Studies on 4 3 Oxocyclohexyl but 2 Enal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, which in turn governs the molecule's geometry, energy, and reactivity. google.commdpi.com For a molecule such as 4-(3-Oxocyclohexyl)but-2-enal, Density Functional Theory (DFT) would be a common and effective method. nih.govmdpi.com

A theoretical study would begin by optimizing the geometry of this compound to find its most stable three-dimensional conformation. Subsequent frequency calculations would confirm that this structure corresponds to a true energy minimum. From this optimized structure, a variety of electronic properties can be calculated.

Key insights that would be gained from such a study include:

Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. For this compound, the HOMO is expected to be located on the butenal double bond, while the LUMO would likely be centered on the α,β-unsaturated system, particularly the β-carbon, making it susceptible to Michael addition.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule. Red regions (negative potential) would highlight electron-rich areas, such as the oxygen atoms of the carbonyl groups, which are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Blue regions (positive potential) would indicate electron-poor areas, such as the protons on the α-carbon of the ketone, providing insights into intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information on atomic charges and the nature of bonding within the molecule. This could quantify the polarization of the carbonyl groups and the conjugated system, offering a more detailed picture of the molecule's electronic landscape.

The following table illustrates the kind of data that would be generated from DFT calculations on the electronic properties of this compound.

| Property | Hypothetical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation in a reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule. |

Mechanistic Investigations via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. acs.org For this compound, a key reaction of interest would be its formation via a Robinson annulation-type process or its participation in subsequent reactions like Michael additions. researchgate.netnih.govqsardb.org

A computational investigation into a reaction involving this compound would typically involve:

Locating Reactants, Intermediates, Products, and Transition States: The geometries of all species along a proposed reaction pathway would be optimized. Transition state (TS) structures, which represent the energy maxima along the reaction coordinate, would be located using specialized algorithms.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that a located transition state correctly connects the desired reactants and products.

For instance, a DFT study could model the Michael addition of a nucleophile to the α,β-unsaturated enal moiety of this compound. comporgchem.comauburn.edu Such a study could compare different mechanistic pathways, for example, a direct addition versus a catalyst-mediated pathway. The calculations would reveal the structure of the transition state, showing the simultaneous breaking and forming of bonds, and the calculated activation barrier would provide a quantitative measure of the reaction's feasibility.

Prediction of Stereoselectivity in Catalytic Systems

Many chemical reactions can produce multiple stereoisomers, and controlling this stereoselectivity is a major goal in organic synthesis. Computational modeling has become a key method for understanding and predicting the stereochemical outcome of asymmetric reactions. nih.gov This is particularly relevant for reactions involving organocatalysts.

A hypothetical study on the stereoselective reduction of the enal or ketone functionality in this compound, or a stereoselective addition to it, using a chiral organocatalyst would proceed as follows:

Modeling Catalyst-Substrate Interactions: The initial step would involve modeling the non-covalent interactions between the catalyst and the substrate. This helps to understand how the catalyst orients the substrate for a selective reaction.

Locating Diastereomeric Transition States: The key to understanding stereoselectivity lies in locating the transition states for the formation of all possible stereoisomers. For a reaction producing two enantiomers (R and S), there will be two corresponding transition states (TS-R and TS-S).

Calculating Energy Differences: The relative energies of these diastereomeric transition states are then calculated. According to transition state theory, the product distribution is determined by the difference in the activation energies of the competing pathways. A small energy difference (e.g., ~1.4 kcal/mol) can lead to a high enantiomeric excess (ee) of over 90%.

By comparing the energies of TS-R and TS-S, the model can predict which enantiomer will be the major product and estimate the expected enantiomeric excess. This approach allows for the rational design of new catalysts with improved selectivity. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. tandfonline.comacs.org Computational methods are heavily used in QSAR to calculate molecular descriptors that quantify various aspects of a molecule's structure.

A hypothetical QSAR study on a series of analogues of this compound, designed to test a specific biological activity (e.g., antifungal activity), would involve these steps:

Data Set Compilation: A series of analogues would be defined by systematically modifying the parent structure of this compound (e.g., adding substituents to the cyclohexyl ring).

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors. qsardb.orgnih.govresearchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates a subset of the calculated descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. The descriptors included in the final model also provide insights into the structural features that are important for the desired activity.

The table below presents a hypothetical dataset for a QSAR study, illustrating the relationship between structural modifications and a predicted biological activity.

| Compound | Modification on Cyclohexyl Ring | LogP (Descriptor) | LUMO Energy (Descriptor) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Parent Compound | None | 1.5 | -1.20 eV | 10.5 |

| Analogue 1 | 4-Methyl | 2.0 | -1.18 eV | 8.2 |

| Analogue 2 | 4-Fluoro | 1.6 | -1.25 eV | 5.7 |

| Analogue 3 | 2-Methyl | 2.1 | -1.19 eV | 12.1 |

Advanced Analytical and Spectroscopic Methodologies for 4 3 Oxocyclohexyl but 2 Enal Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(3-Oxocyclohexyl)but-2-enal, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Key expected signals would include those for the aldehydic proton, the vinylic protons of the butenal moiety, and the various methylene (B1212753) and methine protons of the cyclohexanone (B45756) ring.

Mass Spectrometry (MS) Applications in Structure Confirmation and Trace Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry would be used to confirm its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with potential cleavages at the C-C bonds of the side chain and within the cyclohexanone ring. Common fragmentation pathways for similar structures often involve McLafferty rearrangements and alpha-cleavages adjacent to the carbonyl groups. This fragmentation data is invaluable for confirming the identity of the compound and for its detection in trace amounts. At present, no specific mass spectral data or fragmentation analysis for this compound is available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups.

A strong absorption band would be expected in the region of 1650-1740 cm⁻¹, which could be a composite of the C=O stretching vibrations of the saturated ketone in the cyclohexanone ring and the α,β-unsaturated aldehyde. The C=C stretching of the butenal moiety would likely appear around 1600-1650 cm⁻¹. Furthermore, the aldehydic C-H stretch would be anticipated to produce one or two bands in the range of 2700-2900 cm⁻¹. The spectrum would also feature C-H stretching and bending vibrations for the aliphatic portions of the molecule. Without experimental IR data, a definitive analysis of the functional groups remains speculative.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas Chromatography-Mass Spectrometry (GC-MS) would be a particularly suitable method, providing both separation and identification capabilities.

In a GC-MS analysis, the compound would be separated from other components based on its volatility and interaction with the stationary phase of the GC column. The retention time would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The coupled mass spectrometer would then provide a mass spectrum of the eluting compound, allowing for its positive identification. This technique is highly sensitive and can be used for both qualitative and quantitative analysis. However, specific retention indices and optimized GC-MS methods for this compound have not been reported.

Derivatives and Analogues of 4 3 Oxocyclohexyl but 2 Enal in Research

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 4-(3-oxocyclohexyl)but-2-enal often involves multi-step processes that allow for the introduction of various functional groups on both the cyclohexanone (B45756) ring and the butenal side chain. A common strategy for creating derivatives is through condensation reactions. For instance, a series of α,β-unsaturated carbonyl-based cyclohexanone derivatives can be synthesized via a simple condensation method. nih.gov This approach facilitates the creation of a library of compounds with diverse substitutions.

Another versatile method for synthesizing related cyclic ketone structures is the Robinson annulation reaction, which can be used to produce complex cyclohexenone compounds from simpler chalcones and ethyl acetoacetate. pnrjournal.com While not directly applied to the title compound, this methodology offers a pathway to constructing more intricate polycyclic analogues. Furthermore, α-functionally substituted α,β-unsaturated aldehydes are valuable building blocks in organic synthesis, and various methods have been developed for their preparation. mdpi.comnih.gov These methods can be adapted to introduce functional groups at the α-position of the butenal moiety, thereby modulating the electronic and steric properties of the molecule. The reaction of cyclohexanone with various aldehydes, often catalyzed by organocatalysts, provides a direct route to aldol (B89426) products that can be further transformed into substituted α,β-unsaturated systems. researchgate.net

Characterization of these newly synthesized analogues is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the connectivity and stereochemistry of the molecule. Infrared (IR) spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) and alkene (C=C) stretches. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds. researchgate.net In some cases, single-crystal X-ray diffraction analysis is utilized to unambiguously determine the three-dimensional structure of the molecule. nih.gov

Table 1: Spectroscopic Data for Representative Analogous Compounds

| Compound Class | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

| α,β-Unsaturated Cyclohexanone Derivatives | 6.5-7.5 (olefinic H), 2.0-3.0 (aliphatic H) | 190-210 (C=O), 120-150 (C=C), 20-50 (aliphatic C) | ~1680 (C=O), ~1620 (C=C) |

| Substituted Bicyclo[3.3.1]nonan-9-ones | 1.5-3.5 (bridgehead and methylene (B1212753) H) | ~215 (C=O), 30-70 (aliphatic C) | ~1710 (C=O) |

| 2-Arylidene-1-benzosuberones | 7.0-8.0 (aromatic and olefinic H), 2.5-3.0 (aliphatic H) | ~195 (C=O), 125-145 (aromatic and olefinic C) | ~1670 (C=O), ~1600 (C=C) |

Note: The data presented in this table are generalized from various sources and represent typical chemical shifts and absorption frequencies for the indicated classes of compounds.

Structure-Reactivity and Structure-Function Studies on Analogues

Structure-reactivity and structure-function studies are crucial for understanding how chemical modifications to the this compound scaffold influence its chemical behavior and biological activity. The reactivity of α,β-unsaturated aldehydes and ketones is characterized by two main sites of electrophilicity: the carbonyl carbon and the β-carbon of the alkene. pressbooks.pub Nucleophilic attack can occur at either of these positions, leading to 1,2-addition or 1,4-conjugate addition, respectively. The nature of the nucleophile and the specific substituents on the molecule can influence the regioselectivity of the reaction.

Structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. drugdesign.orgresearchgate.net For analogues of this compound, SAR studies often focus on how modifications to the cyclohexyl ring and the butenal chain affect their interaction with biological targets. For example, in a study of 2-arylidenebenzocycloalkanones, the size of the cycloalkane ring and the nature of the substituent on the arylidene group were found to significantly impact the cytotoxic activity of the compounds. nih.gov It was observed that increasing the ring size from indanone to benzosuberone generally led to an increase in cytotoxicity. nih.gov

The conformational arrangement of the molecule, which is influenced by its substituents, also plays a critical role in its biological function. Molecular modeling and X-ray crystallography are often employed to determine the preferred conformations of these analogues and to understand how they might bind to a receptor or enzyme active site. nih.gov

Bioactive Derivatives in Specialized Applications

The α,β-unsaturated carbonyl moiety is a common structural motif in a wide range of biologically active compounds. researchgate.net Derivatives of this compound have been investigated for various specialized applications, particularly in the field of medicine.

For instance, a series of α,β-unsaturated carbonyl-based cyclohexanone derivatives were synthesized and evaluated as potential agents for the treatment of Alzheimer's disease. nih.gov Several of these compounds exhibited potent inhibitory activity against acetylcholinesterase (AChE) and self-induced Aβ₁₋₄₂ aggregation, two key pathological features of the disease. nih.gov One particular derivative, compound 3o from the study, showed exceptionally high AChE inhibitory potential. nih.gov

In the realm of anticancer research, quinoxaline (B1680401) derivatives, which can be considered distant analogues based on their privileged scaffold status in medicinal chemistry, have shown antiproliferative activity against various cancer cell lines. researchgate.net Similarly, S-aryl dithiocarbamates, which can be synthesized with aniline-based backbones, have demonstrated potent anticancer activity by affecting microtubule dynamics. acs.org While not direct derivatives, these examples highlight the potential for compounds containing reactive functional groups and specific structural arrangements to exhibit significant biological effects. The general class of α,β-unsaturated ketones has been explored for the synthesis of bioactive compounds through reactions like 1,4-conjugate addition. researchgate.net

Table 2: Bioactivity of Selected Analogous Compound Classes

| Compound Class | Biological Target/Activity | Potential Application | Reference |

| α,β-Unsaturated Cyclohexanone Derivatives | Acetylcholinesterase (AChE) inhibition, Aβ aggregation inhibition | Alzheimer's Disease Treatment | nih.gov |

| 2-Arylidene-1-benzosuberones | Cytotoxicity against various tumor cell lines | Anticancer Agents | nih.gov |

| Quinoxalin-6-amine Analogs | Antiproliferative activity, induction of apoptosis | Anticancer Agents | researchgate.net |

| S-Aryl Dithiocarbamates | Antiproliferative activity, microtubule dynamics disruption | Anticancer Agents | acs.org |

Emerging Research Avenues and Future Perspectives for 4 3 Oxocyclohexyl but 2 Enal

Sustainable Synthesis and Green Chemistry Principles

The future synthesis of 4-(3-Oxocyclohexyl)but-2-enal will likely be guided by the principles of green chemistry, focusing on minimizing environmental impact through efficient and safe processes. rsc.org Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Emerging research could focus on developing more sustainable routes, such as one-pot reactions that combine several synthetic steps.

One potential green approach is the application of palladium-catalyzed aerobic dehydrogenation of the corresponding saturated aldehyde. researchgate.net This method uses molecular oxygen as a clean and readily available oxidant, avoiding the need for stoichiometric and often toxic oxidizing agents. Another promising strategy involves the aldol (B89426) condensation between a suitable cyclohexane (B81311) derivative and a four-carbon aldehyde, a classic carbon-carbon bond-forming reaction that can be catalyzed by environmentally benign catalysts in aqueous media. rsc.orgyoutube.com

Key green chemistry metrics for evaluating future synthetic routes for this compound are presented in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as through addition reactions. |

| Use of Safer Solvents | Employing water or other non-toxic, biodegradable solvents in the reaction and purification steps. rsc.org |

| Catalysis | Utilizing highly efficient and selective catalysts, including biocatalysts and organocatalysts, to reduce energy consumption and by-product formation. nih.gov |

| Renewable Feedstocks | Investigating the potential for deriving the cyclohexyl or butenal moieties from bio-based sources. |

Future research in this area will likely focus on optimizing reaction conditions to improve yields and selectivity while adhering to these green principles. The development of solvent-free reaction conditions, potentially utilizing microwave activation, could also represent a significant step forward in the sustainable production of this compound. nih.gov

Application in Materials Science and Polymer Chemistry

The dual reactivity of this compound, with its polymerizable α,β-unsaturated system and a modifiable ketone group, makes it an intriguing candidate for applications in materials science and polymer chemistry. The conjugated enal functionality is susceptible to polymerization, a characteristic of many α,β-unsaturated carbonyl compounds. wikipedia.org This opens the door to the creation of novel polymers with unique properties conferred by the bulky and functional cyclohexanone (B45756) side group.

Future research could explore the homopolymerization of this compound, as well as its copolymerization with other monomers, to create a range of functional polymers. rsc.orggoogle.com The resulting polymers could exhibit enhanced thermal stability, altered solubility, and the potential for post-polymerization modification of the pendant ketone groups. These reactive handles could be used for cross-linking, grafting other molecules, or introducing specific functionalities.

| Potential Polymer Type | Monomers | Key Features and Potential Applications |

| Homopolymer | This compound | Potentially high thermal stability due to the cyclic side chain; reactive ketone groups for further functionalization. |

| Copolymer | This compound and acrylates | Tunable mechanical and thermal properties; potential for creating functional coatings and adhesives. |

| Cross-linked Polymer | Polymer of this compound | Formation of robust networks through reactions of the ketone groups, leading to materials with high solvent resistance and mechanical strength. |

The cyclohexyl moiety itself is a component in various materials, including nylons and specialty resins, suggesting that its incorporation into new polymer backbones could lead to materials with desirable properties for a range of applications, from advanced coatings to specialty plastics. chemicalbook.comnih.gov

Advanced Catalysis and Reaction Design

The synthesis and transformation of this compound can be significantly advanced through the application of modern catalytic methods. Asymmetric catalysis, in particular, offers the potential to control the stereochemistry of the molecule, which could be crucial for applications in pharmaceuticals or fine chemicals. Chiral catalysts could be employed in the synthesis of the molecule itself or in subsequent reactions involving its functional groups. acs.org

For instance, enantioselective organocatalytic methods could be developed for the synthesis of specific stereoisomers of this compound. acs.org Furthermore, the ketone and aldehyde functionalities can be targeted with a high degree of selectivity using chemoselective catalysts. For example, selective reduction of the aldehyde in the presence of the ketone, or vice versa, could be achieved using specially designed catalytic systems.

Future research in this area could explore:

Biocatalysis: The use of enzymes, such as ene-reductases or alcohol dehydrogenases, for the stereoselective reduction of the double bond or the carbonyl groups. osti.gov

Photocatalysis: Visible-light-promoted reactions for the synthesis or functionalization of the molecule, offering a green and efficient alternative to traditional thermal methods. rsc.org

Tandem Catalysis: The design of multi-step reactions in a single pot, where a series of catalytic transformations are orchestrated to build molecular complexity in a highly efficient manner.

The development of novel catalytic systems tailored for the unique reactivity of this compound will be a key driver of its future applications.

Integration with Systems Biology and Metabolomics Research

In the context of systems biology, small molecules containing carbonyl groups, such as aldehydes and ketones, are known to be involved in a wide range of metabolic pathways and cellular processes. nih.gov While the natural occurrence of this compound is not yet established, its structure suggests that it could potentially interact with biological systems or serve as a biomarker for certain metabolic states.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful toolkit for investigating the potential biological roles of novel compounds. google.com Future research could employ metabolomic workflows to screen for the presence of this compound or structurally related compounds in biological samples under various conditions. nih.gov

| Research Area | Potential Application of this compound |

| Biomarker Discovery | Investigating its presence as a potential biomarker for specific diseases or environmental exposures, particularly those involving oxidative stress. news-medical.net |

| Metabolic Pathway Analysis | Exploring its potential role as an intermediate in uncharacterized metabolic pathways, particularly in microorganisms or plants. |

| Toxicology | Assessing its potential for covalent modification of proteins and DNA, a known reactivity pattern for α,β-unsaturated aldehydes. |

The integration of this compound into metabolomics research could provide valuable insights into its biological relevance and potential as a tool for understanding complex biological systems.

Q & A

Q. What are the standard synthetic routes for 4-(3-Oxocyclohexyl)but-2-enal, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via base-catalyzed dimerization of α,β-unsaturated ketones. For example, sodium ethoxide in ethanol at 0°C for prolonged periods (72 hours) facilitates the formation of 2-(3-oxocyclohexyl)-2-cyclohexenone, a structurally related intermediate. Yields are sensitive to temperature and catalyst concentration; lower temperatures reduce side reactions like 3-ethoxycyclohexanone formation . Key Variables Table:

| Condition | Example Parameters | Yield (%) |

|---|---|---|

| Catalyst | Sodium ethoxide (0.01 mole) | 5.6–3.3 |

| Temperature | 0°C | Optimal |

| Reaction Time | 72 hours | Critical |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools. For NMR, - and -NMR can resolve cyclohexyl and α,β-unsaturated aldehyde protons (e.g., δ 9.75 ppm for aldehyde protons in analogous structures). GC-MS is critical for identifying fragmentation patterns, as demonstrated in studies of 4-(2-methylcyclohex-1-enyl)-but-2-enal, where molecular ion peaks and ketone-specific fragments were observed .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in stereoselective vs. non-stereoselective environments?

Methodological Answer: In stereoselective syntheses, ligands like phosphoramidites or chiral auxiliaries (e.g., L-selectride) direct asymmetric reductions. For example, trans-(hydroxycyclohexyl)malonate derivatives are formed via stereoselective keto group reduction, which can be validated by chiral HPLC (e.g., Diacel Chiralpak AD-H column with hexanes/isopropanol eluent) . Non-stereoselective pathways often produce racemic mixtures, requiring separation via chromatographic or crystallization techniques.

Q. What computational methods are suitable for predicting the reactivity of this compound in Michael addition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity. For instance, studies on analogous α,β-unsaturated aldehydes reveal that electron-withdrawing groups enhance electrophilicity at the β-position. Molecular dynamics (MD) simulations further elucidate solvent effects, such as ethanol’s role in stabilizing intermediates .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability. Standardized bioassays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and orthogonal validation (e.g., enzyme inhibition kinetics) are essential. For example, 3-chloro-4-cyclohexyl-o-oxo-benzenebutanoic acid showed divergent anticancer activity across cell lines, necessitating pathway-specific studies (e.g., COX-2 inhibition assays) .

Q. What strategies optimize the compound’s stability during storage and handling?

Methodological Answer: Stability is enhanced by inert atmospheres (argon) and low-temperature storage (-20°C). Degradation studies via accelerated thermal analysis (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring identify decomposition products. For oxygen-sensitive analogs like 4-hydroxycoumarin derivatives, antioxidants (e.g., BHT) are added .

Q. How does the compound’s conformation influence its reactivity in cycloaddition reactions?

Methodological Answer: The cyclohexyl ring’s chair conformation and aldehyde’s planar geometry favor [4+2] Diels-Alder reactions. X-ray crystallography or NOE NMR experiments (e.g., 2D NOESY) can map spatial arrangements. Computational modeling (e.g., Gaussian) predicts regioselectivity with dienophiles like maleic anhydride .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?

Methodological Answer: Key issues include exothermicity control and catalyst recovery. Flow chemistry systems improve heat dissipation, while immobilized catalysts (e.g., silica-supported NaOEt) enhance reusability. Pilot studies should prioritize safety margins (e.g., adiabatic calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.